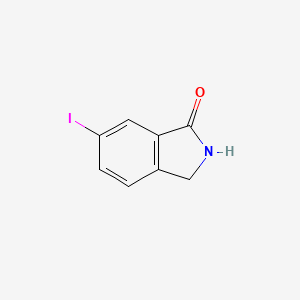
6-Iodoisoindolin-1-one
Cat. No. B1322696
Key on ui cas rn:
675109-30-5
M. Wt: 259.04 g/mol
InChI Key: HWGBKJIBYIUGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07022724B2
Procedure details


3-Iodobenzoic acid (50 g, 0.2 mol) and N-hydroxymethylphthalimide (35.7 g, 0.2 mol) were suspended in concentrated sulfuric acid (200 ml) and heated for three hours at 80° C. The reaction mixture was poured onto ice and the product was filtered, washed with water and dilute ammonium hydroxide and then stirred in hot (70° C.) ethanol for 1.5 hours before cooling and drying to yield the title compound (24 g, 45%). 1H NMR (360 MHz, d6 DMSO) δ 8.63 (1H, brs), 7.95 (1H, s), 7.92 (1H, d, J=7 and 1 Hz), 7.42 (1H, d, J=7 and 1 Hz), 4.33 (2H, s). m/z (ES+) 260 (M+). b) 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate Prepared in a similar manner to that of Example 1a using 6-iodo-2,3-dihydro-isoindol-1-one. 1H NMR (360 MHz, CDCl3) δ 12.5 (1H, brs), 8.26 (1H,d, J=1 Hz), 8.14 (1H, dd, J=7 and 1 Hz), 7.53 (1H, d, J=7 Hz), 5.06 (2H, s), 4.58 (3H, s). m/z (ES+) 274 (M+). c) 5-Methyl-3-phenylisoxazole-4-carboxylic acid NA-(6-iodo-3H-isoindol-1-yl)-hydrazide Prepared in a similar manner to that of Example 1b using 5-Iodo-3-methoxy-1H-isoindolium trifluoromethanesulfonate d) 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole 5-Methyl-3-phenylisoxazole-4-carboxylic acid N′-(6-iodo-3H-isoindol-1-yl)-hydrazide (19.96 g) was heated in acetic acid (200 ml) at reflux for five hours. The reaction was cooled and evaporated. The residue was purified by column chromatography on silica using 40% ethyl acetate/isohexane to yield 8-iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]-triazolo[3,4-a]isoindole (5.6 g). 1H NMR (360 MHz, CDCl3) 7.72 (1H,d, J=1 Hz), 7.53–7.34 (6H,m), 7.01 (1H, d, J=7 Hz) 3.93 (2H, s), 2.71 (3H, s). m/z (ES+) 441 (M+). e) 3-(5-Methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester 8-Iodo-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole (3.1 g), triethylamine (6 ml) and tetrakis(triphenylphosphine)palladium(0) (0.5 g) were suspended in a degassed mixture of 1,4-dioxane (50 ml) and methanol (100 ml). The reaction was heated to 75° C. and a slow stream of carbon monoxide was passed through the reaction mixture for 16 hours. The reaction was evaporated and purified by column chromatography on silica to yield the title compound (1.9 g). 1H NMR (360 MHz, CDCl3) 8.46 (1H, s), 7.83 (1H, d, J=7 Hz), 7.45–7.37 (5H, m), 7.24 (1H, d, J=7 Hz), 4.01(2H, s), 3.79 (3H, s), 2.71(3H, s). m/z (ES±) 373 (M+). f) 8 (2-Imidazolinyl)-3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole Ethylenediamine (160 mg) in toluene (5 ml) was cooled to 5° C. and trimethylaluminium (2 M in toluene, 1 ml) was added. The reaction mixture was allowed to warm to 25° C. and then 3-(5-methyl-3-phenylisoxazol-4-yl)-5H-[1,2,4]triazolo[3,4-a]isoindole-8-carboxylic acid methyl ester (200 mg) was added and the reaction mixture was heated to reflux for 2 hours. The reaction was cooled, methanol was added and the reaction was evaporated and the residue was purified by column chromatography on silica to yield the title compound after recrystallisation from ethyl acetate (80 mg). 1H NMR (360 MHz, d6 DMSO) δ 8.32 (1H, s), 7.96 (1H, dd, J=7 and 1 Hz), 7.56–7.41 (6H, m), 4.59 (2H, s), 3.66 (3H, s), 2.59 (3H, s). m/z (ES+) 383(M+).



Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.O[CH2:12][N:13]1C(=O)C2=CC=CC=C2C1=O>S(=O)(=O)(O)O>[I:1][C:2]1[CH:3]=[C:4]2[C:8]([CH2:12][NH:13][C:5]2=[O:7])=[CH:9][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
35.7 g
|
|
Type
|
reactant
|
|
Smiles
|
OCN1C(C=2C(C1=O)=CC=CC2)=O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred in hot (70° C.) ethanol for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and dilute ammonium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C2CNC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
